2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable scaffold for the development of various heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with ethylene oxide in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: Similar structure but lacks the ethan-1-ol group.
4-amino-1H-pyrazole: Similar structure but lacks the methyl group.
5-amino-1H-pyrazole: Similar structure but lacks both the methyl and ethan-1-ol groups.
Uniqueness
2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is unique due to the presence of both the amino and ethan-1-ol groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2751615-50-4 |
---|---|
Molecular Formula |
C6H12ClN3O |
Molecular Weight |
177.6 |
Purity |
0 |
Origin of Product |
United States |
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